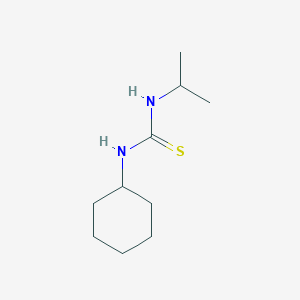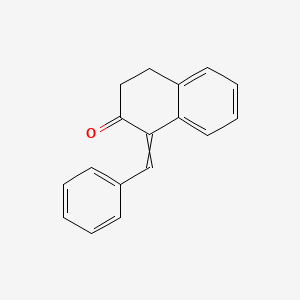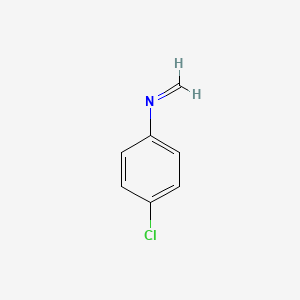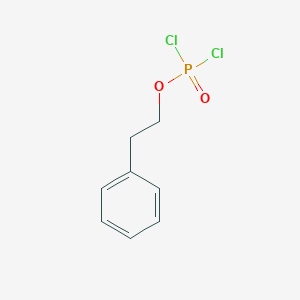
Thiourea, N-cyclohexyl-N'-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- is an organosulfur compound with the molecular formula C_10H_20N_2S. This compound is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and isopropyl groups. It is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- can be synthesized through the reaction of cyclohexylamine and isopropyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylamine and isopropylamine.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, adhesives, and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N-cyclohexyl-N’-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved include enzyme inhibition and receptor binding, which can alter cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with the formula SC(NH_2)_2.
N,N’-Diisopropylthiourea: A similar compound with two isopropyl groups instead of cyclohexyl and isopropyl.
N-Cyclohexylthiourea: Contains a cyclohexyl group but lacks the isopropyl group.
Uniqueness
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- is unique due to the presence of both cyclohexyl and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in specific applications where other thioureas may not be as effective.
Properties
CAS No. |
34780-31-9 |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
InChI Key |
YKOLIVVGRSRPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)






![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)



